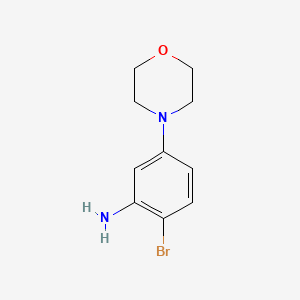

2-Bromo-5-(morpholin-4-yl)aniline

Beschreibung

2-Bromo-5-(morpholin-4-yl)aniline is a brominated aniline derivative featuring a morpholine substituent. The compound’s structure comprises an aromatic benzene ring with a bromine atom at position 2 and a morpholine group (a six-membered heterocycle containing one nitrogen and one oxygen atom) at position 4. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Morpholine’s electron-donating nature enhances solubility in polar solvents, while the bromine atom provides a reactive site for cross-coupling reactions .

Eigenschaften

IUPAC Name |

2-bromo-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXVNNLLJUTEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(morpholin-4-yl)aniline typically involves the bromination of 5-(morpholin-4-yl)aniline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the bromination process and achieve the desired product .

Industrial Production Methods: Industrial production of 2-Bromo-5-(morpholin-4-yl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-5-(morpholin-4-yl)aniline can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aniline and morpholine moieties.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives.

Oxidation Products: Oxidized forms of the aniline or morpholine rings.

Reduction Products: Reduced forms of the aniline or morpholine rings.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(morpholin-4-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(morpholin-4-yl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and morpholine ring contribute to its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Brominated Aniline Derivatives

Electronic and Steric Effects

- Morpholine vs. Halogens/Methyl Groups : The morpholine group in 2-Bromo-5-(morpholin-4-yl)aniline donates electrons via its nitrogen lone pair, activating the aromatic ring toward electrophilic substitution. In contrast, compounds like 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline contain electron-withdrawing groups (CF3, F), which deactivate the ring and direct reactions to specific positions .

- Steric Hindrance : Morpholine’s bulkier structure (compared to methyl or halogens) may reduce reactivity in sterically demanding reactions but improves binding affinity in biological systems .

Reactivity in Cross-Coupling Reactions

- The bromine atom at position 2 in 2-Bromo-5-(morpholin-4-yl)aniline is ortho to the amine group, which can influence regioselectivity in Suzuki-Miyaura couplings. Comparatively, 5-Bromo-2-methylaniline (Br at position 5) may exhibit different coupling efficiencies due to varying electronic environments .

Solubility and Bioavailability

- Morpholine’s oxygen and nitrogen atoms enhance water solubility, making 2-Bromo-5-(morpholin-4-yl)aniline more suitable for aqueous-phase reactions than lipophilic analogs like 5-Bromo-4-fluoro-2-methylaniline .

- In drug design, morpholine derivatives are often prioritized for their balance of solubility and membrane permeability .

Biologische Aktivität

2-Bromo-5-(morpholin-4-yl)aniline is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

2-Bromo-5-(morpholin-4-yl)aniline features a bromine atom attached to the aromatic ring and a morpholine moiety, which enhances its solubility and biological activity. The presence of both the bromine atom and the morpholine ring allows for unique reactivity and interaction with biological targets.

The biological activity of 2-Bromo-5-(morpholin-4-yl)aniline is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom contributes to its binding affinity, while the morpholine ring aids in modulating the compound's solubility. These interactions can lead to inhibition or modulation of various biochemical pathways, making it a valuable probe in biochemical assays.

Biological Activity Overview

The compound has been investigated for several biological activities, particularly in the following areas:

- Antimicrobial Activity : Exhibits broad-spectrum antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported between 15.625 μM and 125 μM for various strains . Its bactericidal action is linked to the inhibition of protein synthesis and nucleic acid production.

- Antitumor Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation. The brominated phenyl ring is crucial for enhancing the anticancer properties.

- Enzyme Interaction Studies : Used as a probe to study enzyme interactions, particularly in the context of neurological and oncological pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC 15.625–125 μM against Gram-positive bacteria | |

| Antitumor | Inhibits cancer cell proliferation | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of 2-Bromo-5-(morpholin-4-yl)aniline against Staphylococcus aureus and Enterococcus faecalis, demonstrating significant biofilm inhibition capabilities compared to standard antibiotics like ciprofloxacin .

- Antitumor Potential : Research on structurally similar compounds indicates that the presence of bromine enhances antitumor activity, suggesting that 2-Bromo-5-(morpholin-4-yl)aniline may also exhibit similar properties through mechanisms involving apoptosis induction in cancer cells.

Comparative Analysis with Similar Compounds

The unique structure of 2-Bromo-5-(morpholin-4-yl)aniline allows for distinct biological activity compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromoaniline | Lacks morpholine; less versatile | Limited antimicrobial |

| 5-(Morpholin-4-yl)aniline | No bromine; affects reactivity | Moderate activity |

| 2-Chloro-5-(morpholin-4-yl)aniline | Chlorine instead of bromine; different properties | Varies by application |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.